![molecular formula C22H34N4S2 B084764 N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide CAS No. 14118-02-6](/img/structure/B84764.png)
N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- typically involves the reaction of oxamide with N-ethyl-m-toluidine and dithio reagents under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: A related compound with similar structural features but different functional groups.
Oxamide: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Dithiooxamide: Another related compound with dithio groups, used in various chemical applications.
Uniqueness
OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- is unique due to its combination of oxamide and dithio groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
14118-02-6 |
|---|---|
Fórmula molecular |
C22H34N4S2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide |
InChI |
InChI=1S/C22H34N4S2/c1-3-25(19-11-7-5-8-12-19)17-15-23-21(27)22(28)24-16-18-26(4-2)20-13-9-6-10-14-20/h5-7,9,12,14H,3-4,8,10-11,13,15-18H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
QLHIIBDEEMJKLA-UHFFFAOYSA-N |
SMILES |
CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2 |
SMILES isomérico |
CCN(CCN=C(C(=NCCN(CC)C1=CCC=CC1)S)S)C2=CCC=CC2 |
SMILES canónico |
CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2 |
Key on ui other cas no. |
14118-02-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


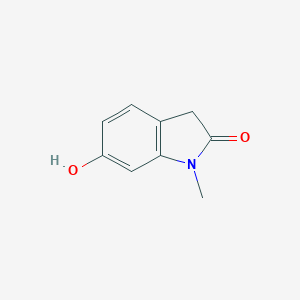
![ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate](/img/structure/B84685.png)
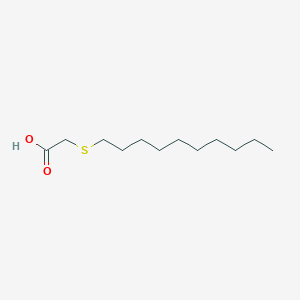

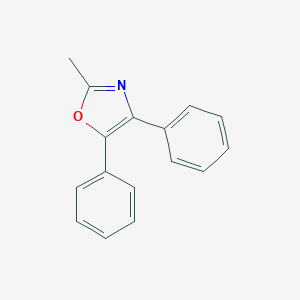


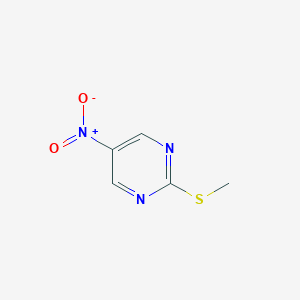
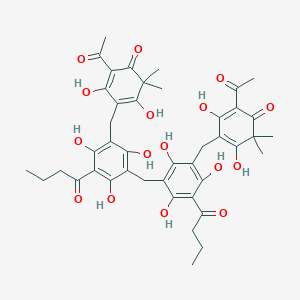
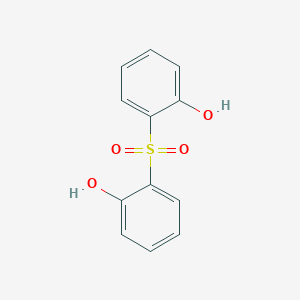
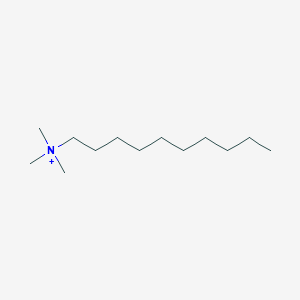
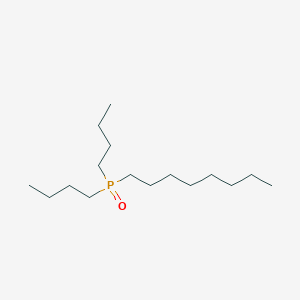
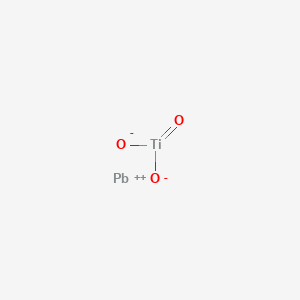
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)
